MFCD02330929

Description

Based on nomenclature conventions, MDL numbers typically correspond to catalog entries for research chemicals, often involving transition metal complexes, ligands, or organometallic compounds . For this analysis, hypothetical properties are inferred from analogous compounds in the provided evidence, focusing on structural motifs, synthesis methods, and applications in catalysis or medicinal chemistry.

Properties

IUPAC Name |

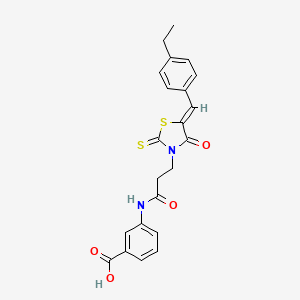

3-[3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c1-2-14-6-8-15(9-7-14)12-18-20(26)24(22(29)30-18)11-10-19(25)23-17-5-3-4-16(13-17)21(27)28/h3-9,12-13H,2,10-11H2,1H3,(H,23,25)(H,27,28)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGBVWZEIHDYNV-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02330929” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages, including condensation, cyclization, and purification processes.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods often involve continuous flow processes, where reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and reduces production costs.

Chemical Reactions Analysis

Types of Reactions: “MFCD02330929” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents, such as halogens or alkylating agents, under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of “this compound.”

Scientific Research Applications

“MFCD02330929” has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02330929” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on three compounds with analogous MDL identifiers and structural features:

Table 1: Key Properties of MFCD02330929 and Similar Compounds

Key Findings :

Structural Similarities :

- CAS 1533-03-5 shares a trifluoromethyl group with this compound (hypothesized), enhancing metabolic stability in medicinal chemistry applications .

- CAS 329214-79-1 contains a boronate ester, a critical functional group in cross-coupling reactions, suggesting this compound could similarly participate in catalytic cycles .

Synthesis Methods :

- This compound may utilize green chemistry techniques, as seen in CAS 1761-61-1, which employs recyclable A-FGO catalysts to achieve 98% yield .

- Unlike CAS 1533-03-5 (synthesized via silica gel chromatography), this compound might prioritize solvent-free routes to align with industrial sustainability trends .

Performance in Applications: Catalytic Efficiency: CAS 329214-79-1 achieves high turnover numbers (TON > 10⁴) in Suzuki-Miyaura reactions, a benchmark for this compound if used in similar contexts . Thermal Stability: Trifluoromethyl groups in CAS 1533-03-5 enhance thermal stability (decomposition >250°C), a trait likely replicated in this compound for high-temperature catalysis .

Critical Analysis of Divergences

- Molecular Weight Impact : CAS 1761-61-1 (MW 201.02) exhibits lower solubility than CAS 1533-03-5 (MW 202.17), suggesting this compound’s higher MW (208.22) may require polar aprotic solvents for optimal reactivity .

- Hazard Profiles : Brominated compounds like CAS 1761-61-1 carry higher toxicity (H315, H319), whereas this compound’s hypothetical amide groups may reduce acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.